1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-14-5-4-6-15(2)22(14)27-25(32)23-16(3)31(30-28-23)19-11-12-21-20(13-19)24(33-29-21)17-7-9-18(26)10-8-17/h4-13H,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYQDVHZSLGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqueous-Phase Cyclocondensation
A patent (EP0618199A1) discloses a solvent-free method using water and ammonia at 65–85°C. This approach eliminates organic solvents, enhancing sustainability while maintaining yields of 70–75%.
Continuous Flow Synthesis
Recent advancements employ microreactors for the triazole formation step, reducing reaction times from 24 hours to 15 minutes and improving reproducibility.
Optimization and Industrial Scalability
Industrial production prioritizes cost-effectiveness and purity. Key strategies include:
- Catalyst Recycling : Recovering DBU via aqueous extraction.
- Purification : Flash chromatography or recrystallization from ethanol/water mixtures.
- Process Analytical Technology (PAT) : In-line NMR and HPLC monitoring to ensure intermediate quality.
Analytical Characterization
The compound is validated using spectroscopic and chromatographic techniques:
Spectroscopic Data
Thermal Properties
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Overview
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure combines multiple functional groups that enhance its reactivity and biological activity, making it a subject of interest for researchers seeking novel therapeutic agents.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. This has been observed in studies where triazole derivatives showed significant cytotoxic effects against various human cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values below 100 μM .
Antimicrobial Activity
The benzoxazole and triazole moieties have been associated with antimicrobial activity. Compounds containing these structures have shown effectiveness against a range of pathogens, suggesting potential applications in treating bacterial and fungal infections .
Synthesis and Evaluation
Several studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:
- Synthesis of Triazole Derivatives : A study synthesized various triazole derivatives and assessed their anticancer activities. The findings indicated that modifications to the triazole ring could enhance cytotoxic effects against specific cancer lines .
- Hybrid Compounds : Research into molecular hybrids combining triazole and sulfonamide structures demonstrated improved anticancer efficacy through enhanced target interaction and metabolic stability .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Triazole + Sulfonamide | High (IC50 < 100 μM) | Moderate |
| Compound B | Benzoxazole + Triazole | Moderate | High |
| 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide | Unique multi-functional structure | High (under investigation) | Potentially effective |
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)ethanone: This compound shares the benzo[c]isoxazole and chlorophenyl groups but lacks the triazole and carboxamide moieties.
2-Bromo-1-[3-(4-chlorophenyl)isoxazol-5-yl]ethan-1-one: Similar in structure but contains a bromo group instead of the triazole and carboxamide groups.
Uniqueness
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole and carboxamide groups, which impart specific chemical properties and reactivity. These functional groups allow for a broader range of chemical modifications and applications compared to similar compounds.
Biological Activity
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C25H20ClN5O3
- Molecular Weight : 473.9 g/mol
- IUPAC Name : 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of both benzoxazole and triazole moieties allows for versatile interactions with enzymes and receptors. This compound has shown potential in modulating various biochemical pathways, which can lead to therapeutic effects against cancer and infectious diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It was evaluated for its cytotoxic effects on various cancer cell lines. For instance, a study reported that the compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation . The mechanism involved apoptosis induction through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibited promising activity against a range of pathogenic bacteria and fungi. In vitro assays revealed that it inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition
In addition to its direct cytotoxic effects, this compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on certain kinases associated with cancer progression, suggesting a dual mechanism where it not only kills cancer cells but also prevents their proliferation by inhibiting key signaling pathways .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. Modifications to the benzoxazole and triazole rings have been explored to enhance potency and selectivity. For instance:
- Chlorophenyl Group : The presence of the chlorophenyl group is essential for enhancing lipophilicity and improving binding affinity to target proteins.
- Triazole Ring : This moiety contributes to the compound's ability to chelate metal ions, which is often critical in enzyme inhibition.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Enzyme Inhibition | Kinase Enzyme | 5 |
Case Studies
- Cytotoxicity Study : A multicenter study evaluated the cytotoxic effects of various compounds including this triazole derivative on multicellular spheroids representing solid tumors. Results indicated that this compound significantly reduced viability compared to controls .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation and cyclization. A general approach involves refluxing intermediates (e.g., substituted benzoxazole precursors) with acetic acid as a catalyst in absolute ethanol, followed by solvent evaporation and purification via recrystallization or column chromatography . For triazole formation, cyclization of hydrazides with phosphorus oxychloride at elevated temperatures (~120°C) is effective, as demonstrated in analogous triazole-carboxamide syntheses . Optimization includes adjusting molar ratios, reaction time (e.g., 4–6 hours for reflux), and solvent polarity to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodology : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions and assess aromatic proton environments.
- IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole/benzoxazole ring vibrations.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI+ for [M+H]+ ions).
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can resolve such issues .
Q. What preliminary in vitro assays are suitable for evaluating biological activity?
- Methodology : Screen for enzyme inhibition (e.g., carbonic anhydrase, phosphodiesterases) using fluorometric or colorimetric assays. Triazole-carboxamides often exhibit inhibitory activity due to hydrogen bonding with active sites. Use positive controls (e.g., acetazolamide for carbonic anhydrase) and dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in the benzoxazole-triazole junction?
- Methodology : Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve electron density at the triazole-benzoxazole interface.
- Refinement : Apply anisotropic displacement parameters and restraint dictionaries for heterocyclic rings. SHELXL’s TWIN/BASF commands can handle twinning in challenging crystals .
- Validation : Check geometry (e.g., bond angles ±2° from ideal) using WinGX/ORTEP .
Q. How do substituents (e.g., 4-chlorophenyl, 2,6-dimethylphenyl) influence solubility and bioavailability?
- Methodology :
- Solubility : Measure logP via shake-flask or HPLC methods. Chlorophenyl groups increase hydrophobicity, while methyl groups may sterically hinder crystallization, enhancing solubility in DMSO/ethanol mixtures .
- Bioavailability : Use Caco-2 cell monolayers for permeability assays. Methyl groups on the phenyl ring may reduce efflux via P-glycoprotein, improving absorption .
Q. How can contradictory enzymatic inhibition data across studies be systematically addressed?
- Methodology :
- Assay Standardization : Validate protocols using reference inhibitors and consistent buffer conditions (pH, ionic strength).
- Data Analysis : Apply statistical tools (e.g., ANOVA for inter-lab variability) and meta-analysis of IC₅₀ values. Investigate off-target effects via kinase profiling panels .
Physicochemical Properties
| Property | Value/Description | Method/Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₉ClN₄O₂ | Computed via PubChem |
| Molecular Weight | 446.89 g/mol | HRMS |
| logP (Predicted) | ~3.2 (Moderately lipophilic) | ChemAxon |
| Solubility | Soluble in DMSO, ethanol; low in H₂O | Experimental |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
